Maltyl butyrate
Description
Structure
3D Structure
Properties
CAS No. |
67860-01-9 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) butanoate |
InChI |
InChI=1S/C10H12O4/c1-3-4-9(12)14-10-7(2)13-6-5-8(10)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
IBRABNUUJKNXOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=C(OC=CC1=O)C |
Canonical SMILES |
CCCC(=O)OC1=C(OC=CC1=O)C |
Other CAS No. |
67860-01-9 |
Origin of Product |
United States |
Synthesis Strategies and Mechanistic Pathways of Maltyl Butyrate
Chemical Synthesis Methodologies for Maltyl Butyrate (B1204436)
The primary chemical route to maltyl butyrate is through the esterification of maltol (B134687) with butyric acid. This process involves the reaction of the hydroxyl group of maltol with the carboxylic acid group of butyric acid, typically facilitated by a catalyst and heat to drive the reaction towards the formation of the ester and water.
Esterification Reaction Design and Optimization Studies
The design of the esterification reaction for this compound involves careful consideration of several parameters to maximize the yield and purity of the final product. Classical acid-catalyzed esterification is a common method, reacting maltol with butyric acid in the presence of an acid catalyst. Key parameters that are typically optimized include:
Molar Ratio of Reactants: The ratio of maltol to butyric acid is a critical factor. While a stoichiometric ratio of 1:1 is required for the reaction, an excess of one reactant, often the less expensive one, can be used to shift the equilibrium towards the product side.
Temperature: The reaction is generally conducted at elevated temperatures, often in the range of 60–120°C, to increase the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the reactants or product.
Water Removal: As water is a byproduct of the esterification reaction, its removal is crucial to drive the reaction to completion. This is often achieved through azeotropic distillation using a suitable solvent or by carrying out the reaction under reflux conditions.
Solvent: The choice of solvent can influence the reaction rate and equilibrium position. Non-polar, aprotic solvents are often preferred to minimize side reactions and facilitate water removal. google.com
Optimization studies often employ statistical methods like Response Surface Methodology (RSM) to systematically investigate the effects of multiple variables and their interactions on the reaction yield. For instance, in the synthesis of other flavor esters, RSM has been effectively used to determine the optimal conditions for enzyme amount, temperature, substrate molar ratio, and reaction time. jst.go.jp
Investigation of Catalytic Systems in this compound Synthesis
The catalyst plays a pivotal role in the esterification of maltol. Both homogeneous and heterogeneous catalysts are investigated for their efficacy in promoting the reaction.
Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used as homogeneous catalysts. While effective in accelerating the reaction, they can be difficult to separate from the reaction mixture, leading to corrosion and purification challenges.
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts are increasingly being explored. These include ion-exchange resins like Amberlyst-15 and polyvinylpolypyrrolidone supported Brønsted acidic catalysts. researchgate.netresearchgate.net These catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. For example, a study on the synthesis of benzyl (B1604629) butyrate using a polyvinylpolypyrrolidone supported catalyst demonstrated a yield of 96.8% and the catalyst could be reused multiple times without a significant loss in activity. researchgate.net
Reaction Kinetics and Thermodynamic Analyses in Ester Synthesis
Understanding the reaction kinetics and thermodynamics is essential for designing and scaling up the synthesis of this compound.
Reaction Kinetics: Kinetic studies involve measuring the rate of reaction under different conditions, such as temperature, catalyst loading, and reactant concentrations. This data is used to develop a rate law that describes the reaction and to determine the activation energy. For example, in the synthesis of methyl butyrate, the activation energy was calculated to be 40.39 kJ mol⁻¹. researchgate.net The reaction is often modeled as a reversible second-order reaction. The rate of an esterification reaction is influenced by steric hindrance and the polarity of the reactants. researchgate.net
Thermodynamic Analyses: Thermodynamic analysis provides insights into the feasibility and equilibrium position of the reaction. The equilibrium constant (Keq) for the esterification reaction can be determined experimentally. A higher Keq indicates a more favorable reaction. The thermodynamic properties of the reactants and products, such as enthalpy and entropy of reaction, are also important considerations.
Enzymatic Synthesis and Biocatalytic Approaches
Enzymatic synthesis offers a green and selective alternative to chemical methods for producing this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification reactions in non-aqueous media. scielo.br
Lipase-Catalyzed Esterification Research for Maltol Derivatives
Research in this area focuses on utilizing lipases to synthesize esters of maltol and its derivatives. Immobilized lipases are often preferred as they offer enhanced stability and can be easily recovered and reused.
Lipase (B570770) Source and Specificity: Lipases from various microbial sources, such as Candida rugosa, Aspergillus fumigatus, and Rhodococcus species, have been investigated for their ability to catalyze esterification reactions. thegoodscentscompany.comnih.govjmb.or.kr Cutinases, a type of esterase, have also shown promise. For instance, a cutinase from a Rhodococcus strain (Rcut) has been shown to be efficient in synthesizing various alkyl butyrates. jmb.or.kr Cutinases are known to have a high affinity for medium-chain fatty acids (C4-C10), making them suitable for the synthesis of butyrate esters. jmb.or.krhuji.ac.il
Immobilization: Immobilization of lipases on solid supports, such as methacrylate-divinyl benzene (B151609) beads, can significantly improve their thermal stability and reusability. huji.ac.il
Reaction Conditions: Enzymatic esterification is typically carried out under milder conditions (e.g., 30-40°C) compared to chemical methods. nih.gov The reaction is often performed in organic solvents like isooctane (B107328) or hexane (B92381) to shift the equilibrium towards ester formation. nih.gov
A study on the synthesis of isoamyl butyrate using an immobilized cutinase from Rhodococcus (Rcut) found that this enzyme was most efficient for this particular ester among several isoamyl fatty acid esters tested. jmb.or.kr
Biocatalyst Engineering for Enhanced this compound Production Efficiency
To improve the efficiency of enzymatic synthesis, researchers are exploring biocatalyst engineering strategies. This involves modifying the enzyme or the microbial host to enhance catalytic activity, stability, and substrate specificity.
Protein Engineering: Techniques like rational design and directed evolution can be used to create novel enzymes with tailored properties for industrial applications. nih.gov This can involve modifying the active site of the lipase to improve its affinity for maltol or butyric acid.
Metabolic Engineering: This approach involves engineering the metabolic pathways of microorganisms to increase the production of precursors like butyric acid or to directly produce the final ester. For example, Escherichia coli has been engineered to produce butyrate by introducing genes from other organisms. nih.gov
These advanced biocatalytic approaches hold the potential to make the production of this compound more sustainable and economically viable.
Optimization of Bioreaction Parameters for Maximizing Ester Yields
The synthesis of esters like this compound through biocatalysis, particularly using lipases, is a subject of significant research interest due to its alignment with green chemistry principles. The optimization of reaction parameters is crucial for maximizing the yield and efficiency of this process. Key parameters that are often manipulated include temperature, substrate molar ratio, and biocatalyst concentration.
Research into the enzymatic synthesis of various butyrate esters provides valuable insights that can be extrapolated to this compound production. For instance, in the synthesis of butyl butyrate using Aspergillus niger lipase, temperature was identified as a highly significant parameter. redalyc.org Higher temperatures generally lead to increased reaction rates and, consequently, higher ester yields. redalyc.org In one study, the maximum production of butyl butyrate was achieved at 60°C. redalyc.org
The molar ratio of the alcohol to the acid is another critical factor. An excess of one of the reactants can shift the reaction equilibrium towards the product side, thereby increasing the ester yield. For butyl butyrate synthesis, a butanol to butyric acid molar ratio of 3:1 was found to be optimal. redalyc.org Similarly, in the synthesis of methyl butyrate, a 2:2 molar ratio of vinyl butyrate to methanol (B129727) was determined to be ideal. nih.gov
The concentration of the biocatalyst also plays a pivotal role. While a sufficient amount of enzyme is necessary to catalyze the reaction effectively, an excessive amount may not lead to a proportional increase in yield and can add to the process cost. In the case of methyl butyrate synthesis, a purified lipase concentration of 30 µg/ml resulted in a maximum yield of 86%. nih.gov Interestingly, some studies have shown that lower biocatalyst mass can be effective when other parameters like temperature and molar ratio are optimized. redalyc.org
The duration of the reaction is another parameter that requires optimization. For methyl butyrate synthesis, an incubation time of 16 hours at 40°C was found to be optimal. nih.gov The choice of solvent can also influence the reaction, with hydrophobic solvents often being preferred in the synthesis of flavor esters to reduce inhibitory effects on the enzyme. redalyc.org
The following interactive table summarizes the optimized parameters from various butyrate ester synthesis studies, which can serve as a reference for optimizing this compound production.
| Ester | Biocatalyst | Optimal Temperature (°C) | Optimal Substrate Molar Ratio (Alcohol:Acid/Acyl Donor) | Optimal Biocatalyst Concentration | Optimal Reaction Time (h) | Maximum Yield (%) | Reference |
| Butyl Butyrate | Aspergillus niger lipase | 60 | 3:1 (Butanol:Butyric Acid) | 0.5 g | Not Specified | Not Specified | redalyc.org |
| Methyl Butyrate | Aspergillus fumigatus lipase | 40 | 2:2 (Methanol:Vinyl Butyrate) | 30 µg/ml | 16 | 86 | nih.gov |
| Ethyl Butyrate | Candida antarctica lipase A | 45 | 1:1 (Ethanol:Butyric Acid) | 10 mg | 6 | 99.2 | mdpi.com |
| Ethyl Butyrate | Candida antarctica lipase B | 45 | 1:1 (Ethanol:Butyric Acid) | 12.5 mg | 6 | 97.5 | mdpi.com |
| Isoamyl Butyrate | Thermomyces lanuginosus lipase | 45 | Not Specified | 30% m v⁻¹ | Not Specified | 96 | redalyc.org |
Precursor and Derivative Research in this compound Synthesis
The synthesis of this compound inherently involves the study of its precursors, maltol and a butyrylating agent, and the various chemical pathways that can be employed for their reaction.
Maltol Modification Pathways for Ester Formation
Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a naturally occurring organic compound that provides the core structure for this compound. The key to forming this compound is the esterification of the hydroxyl group at the 3-position of the maltol ring. Research into the modification of maltol and its derivatives provides a foundation for understanding this transformation.
One common strategy to facilitate reactions involving the hydroxyl group of maltol is to first protect it. For instance, the hydroxyl group can be converted to a benzyl ether. rsc.orgclockss.org This protected maltol can then undergo further reactions, and the benzyl group can be subsequently removed to yield the desired product. rsc.orgclockss.org
The synthesis of various maltol derivatives demonstrates the reactivity of the maltol structure. For example, maltol has been used as a starting material to synthesize sulfonate derivatives by reacting the hydroxyl group. x-mol.net In another study, maltol was modified to create a maltol-derived hydrazide, which involved a multi-step synthesis including protection of the hydroxyl group, reaction with β-alanine, conversion to a methyl ester, and finally reaction with hydrazine. rsc.org These examples, while not direct syntheses of this compound, illustrate the chemical handles available on the maltol molecule for modification and ester formation.
The direct esterification of maltol is also a viable pathway. This typically involves reacting maltol with a suitable acylating agent in the presence of a catalyst. For instance, the synthesis of other (ethyl) maltol ester compounds has been achieved by reacting maltol or ethyl maltol with acetic anhydride (B1165640) or propionic anhydride. google.com
Investigation of Butyric Acid and Anhydride Reactants in Esterification
The butyrate moiety in this compound is introduced by a butyrylating agent, which is typically butyric acid or a more reactive derivative like butyric anhydride or butyryl chloride. googleapis.comwikipedia.org The choice of reactant can significantly impact the reaction conditions and yield.
Butyric Acid: Classical Fischer esterification involves the reaction of a carboxylic acid (butyric acid) with an alcohol (maltol) in the presence of an acid catalyst, such as sulfuric acid. This is a reversible reaction, and often requires conditions that remove the water byproduct to drive the equilibrium towards the formation of the ester.
Butyric Anhydride: Butyric anhydride is a more reactive acylating agent compared to butyric acid. googleapis.com Its use can often lead to higher reaction yields and may not require the removal of a byproduct like water. googleapis.com In the synthesis of other esters, butyric anhydride has been shown to react completely with a hydroxyl group to form the corresponding ester with a high yield. googleapis.com The reaction can be catalyzed by substances like pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP). googleapis.com The production of butyric anhydride itself can be achieved through a reversible reaction between butyric acid and acetic anhydride. mdpi.com
The following table provides a comparative overview of butyric acid and butyric anhydride as reactants in esterification reactions.
| Reactant | General Reaction Conditions | Catalyst | Byproducts | Reactivity | Reference |
| Butyric Acid | Reflux with acid catalyst | Sulfuric acid, p-toluenesulfonic acid | Water | Lower | |
| Butyric Anhydride | Often milder conditions | Pyridine, DMAP | Butyric acid | Higher | googleapis.com |
The selection between butyric acid and butyric anhydride for the synthesis of this compound would depend on factors such as desired yield, reaction time, and the sensitivity of the starting materials to the reaction conditions.
Advanced Analytical Methodologies for Maltyl Butyrate Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural and functional analysis of maltyl butyrate (B1204436), providing detailed insights at the atomic and molecular level.
High-Resolution Mass Spectrometry for Molecular Structure Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of maltyl butyrate. This technique provides a high degree of accuracy in mass measurement, often to within a few parts per million, which is essential for confirming the molecular formula, C₁₀H₁₂O₄. nih.gov By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), HRMS can distinguish this compound from other compounds with the same nominal mass but different elemental compositions. acs.org
Table 1: Key High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₄ | nih.gov |
| Exact Mass | 196.0736 g/mol | nih.gov |
| Primary Fragmentation Pathways | Ester cleavage, Pyran ring opening | vulcanchem.com |
Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural and stereochemical analysis of organic molecules like this compound. leibniz-fmp.denumberanalytics.com While standard one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbon atoms, advanced 2D NMR methods are necessary to unravel the complex stereochemistry. numberanalytics.commeasurlabs.com
Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish connectivity between different atoms within the molecule. For this compound, these experiments can confirm the attachment of the butyrate group to the pyran ring and the position of the methyl group. measurlabs.com
For determining the three-dimensional arrangement of atoms, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. These techniques measure through-space interactions between protons, providing crucial data for establishing the relative stereochemistry of the molecule. measurlabs.com Although this compound itself is not chiral, understanding its conformational preferences is vital for comprehending its interactions with other molecules. Advanced NMR methods, potentially combined with computational modeling, can provide these insights. leibniz-fmp.de
Vibrational Spectroscopy (e.g., Fourier Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. vulcanchem.com These techniques are based on the principle that chemical bonds vibrate at specific frequencies. By measuring the absorption or scattering of infrared radiation, a spectrum is generated that acts as a molecular fingerprint. nihs.go.jpgoogle.com
The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a strong absorption band around 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. Another distinct peak would be observed for the C=O stretch of the ketone in the pyran ring. vulcanchem.com The C-O stretching vibrations of the ester and ether linkages within the pyran ring would also be present. vulcanchem.com
Table 2: Expected FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Ester C=O Stretch | 1750-1735 |
| Ketone C=O Stretch | 1725-1705 |
| C-O Stretch (Ester) | 1300-1000 |
| C-O-C Stretch (Pyran) | 1250-1050 |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantitative Analysis
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound. mdpi.com In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer for identification and quantification. mdpi.comnih.gov
GC-MS is widely used for assessing the purity of this compound samples. The resulting chromatogram will show a primary peak corresponding to this compound, with its identity confirmed by the mass spectrum. nih.gov Any impurities present in the sample will appear as separate peaks, allowing for their identification and quantification. nih.gov For quantitative analysis, a known amount of an internal standard is added to the sample, and the response of this compound is compared to that of the standard. mdpi.comnih.gov This method offers high sensitivity and specificity, making it suitable for trace-level analysis. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-performance liquid chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.com It is particularly useful for analyzing less volatile compounds or those that may degrade at the high temperatures used in GC. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid adsorbent material (the stationary phase). researchgate.net Separation is achieved based on the differential partitioning of the analytes between the two phases.
For the analysis of this compound in complex matrices, such as food products or biological samples, HPLC provides a robust separation method. openaccessjournals.com Different types of detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors, can be coupled with HPLC to enhance selectivity and sensitivity. openaccessjournals.com The choice of stationary and mobile phases can be tailored to optimize the separation of this compound from other components in the mixture. researchgate.net
Table 3: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound Analysis |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass spectrometric detection. mdpi.com | High resolution and sensitivity for purity assessment and quantification of a volatile compound. mdpi.com |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net | Suitable for analyzing this compound in complex mixtures and for non-volatile or thermally labile compounds. openaccessjournals.com |
In Situ and Real-Time Monitoring of this compound Reactions
The synthesis of this compound, typically achieved through the esterification of maltol (B134687) with butyric acid or its derivatives, requires precise control to optimize yield and purity. ebsco.comimbibeinc.com In situ and real-time monitoring techniques are indispensable for tracking reaction kinetics, understanding mechanisms, and identifying the optimal endpoint. These process analytical technologies (PAT) provide continuous data from within the reaction vessel, offering a dynamic view of the chemical transformation as it occurs.
Several methodologies can be adapted for the real-time monitoring of this compound synthesis. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for this purpose. They can monitor the decrease in the concentration of reactants (e.g., the hydroxyl group of maltol and the carboxyl group of butyric acid) and the corresponding increase in the ester product by tracking characteristic vibrational bands.
Another approach involves monitoring physical or chemical parameters that change as the reaction progresses. For instance, in acid-catalyzed esterification, the consumption of the acidic reactant can be tracked in real-time by monitoring the pH of the reaction mixture. nih.gov As the esterification reaction proceeds, the acid is consumed, leading to a measurable increase in pH. nih.gov
On-line mass spectrometry is an emerging and powerful tool for monitoring bioprocesses and chemical reactions. nih.gov A small, continuous stream from the reactor can be diverted to a mass spectrometer, allowing for the direct measurement of reactants, intermediates, and the final this compound product in real-time. nih.gov This provides high-resolution data that is critical for detailed kinetic modeling and process optimization. nih.gov For enzymatic or fermentation-based synthesis routes, on-line metabolomics can track the concentration of dozens of compounds simultaneously, offering deep insight into the entire biological system. nih.gov
Table 1: Comparison of In Situ and Real-Time Monitoring Techniques for Esterification
| Analytical Technique | Principle of Measurement | Advantages | Limitations |
|---|---|---|---|
| FT-IR/Raman Spectroscopy | Measures changes in vibrational modes of functional groups (e.g., C=O, O-H). | Non-invasive, provides structural information, applicable to various reaction phases (liquid, solid). | Signal can be complex; may require chemometric analysis for data interpretation. |
| pH Monitoring | Tracks the consumption of acidic or basic reactants/catalysts. nih.gov | Simple, low-cost, provides direct measure of acid consumption. nih.gov | Only applicable to reactions involving a pH change; can be affected by buffer systems. |
| On-line Mass Spectrometry (MS) | Directly measures the mass-to-charge ratio of molecules in the reaction mixture. nih.gov | High sensitivity and selectivity, allows for monitoring of multiple compounds simultaneously. nih.gov | Requires a sampling interface to the reactor; instrumentation can be complex and expensive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors the change in the chemical environment of atomic nuclei (e.g., ¹H, ¹³C). | Provides detailed structural information, highly quantitative without need for calibration standards. | Lower sensitivity compared to MS; requires specialized flow-tube NMR probes. |
Method Development for Trace Analysis and Impurity Profiling
The analysis of this compound at trace levels and the comprehensive profiling of its impurities are critical for quality control in the flavor, fragrance, and pharmaceutical industries. biomedres.usnih.gov Impurity profiling involves the detection, identification, and quantification of any unwanted chemical substances that may be present in the final product, including unreacted starting materials, by-products from side reactions, and degradation products. ajprd.com
The development of robust analytical methods is essential for ensuring that this compound meets stringent purity standards. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A reverse-phase HPLC method can effectively separate this compound from its potential impurities. sielc.com For instance, a method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility, can achieve good separation. sielc.com
For more complex mixtures and the identification of unknown impurities, hyphenated techniques are the methods of choice.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. biomedres.usnih.gov This technique is invaluable for detecting impurities at very low concentrations (e.g., below the 0.1% threshold often required by regulatory agencies) and for providing molecular weight information that aids in structure elucidation. biomedres.usnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds. acs.org Given that this compound is used for its aromatic properties, GC-MS is a primary tool for its analysis. Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-MS to pre-concentrate volatile analytes and impurities from a sample matrix, significantly improving detection limits. acs.org
Method development for impurity profiling requires a multi-technique approach to identify and characterize all potential by-products. nih.gov This may involve using LC-MS to find the molecular weights of impurities, followed by preparative HPLC to isolate them, and finally Nuclear Magnetic Resonance (NMR) spectroscopy to definitively determine their chemical structures. nih.gov
Table 2: Example Parameters for HPLC Method for this compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Newcrom R1 or similar C18 column sielc.com | Provides reverse-phase separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid sielc.com | Elutes compounds from the column; acid improves peak shape and ionization for MS. |
| Detection | UV-Vis Detector; Mass Spectrometer (MS) sielc.com | UV detection for quantification; MS for identification and confirmation. |
| Flow Rate | 1.0 mL/min (Analytical) | Controls the speed of separation and analysis time. |
| Application | Purity assessment, impurity isolation, pharmacokinetic studies. sielc.com | The method is scalable and versatile for different research needs. sielc.com |
Degradation Pathways and Stability Mechanisms of Maltyl Butyrate
Thermal Degradation Studies and Pyrolysis Mechanisms
The thermal stability of esters like maltyl butyrate (B1204436) is a critical factor in their application, particularly in products that undergo heat treatment.
While specific kinetic models for maltyl butyrate are not extensively detailed in the public domain, general principles of ester pyrolysis can be applied. The thermal decomposition of esters often follows first-order kinetics. dtic.mil The rate of degradation is influenced by factors such as temperature, the presence of catalysts, and the molecular structure of the ester. For aliphatic polyesters, the degradation process typically begins at around 275°C. dtic.mil The stability of polyesters has been observed to increase with the growing chain length of both the acid and glycol components. dtic.mil
Kinetic analysis of similar compounds, such as polymer composite electrolyte membranes, has been performed using various models like the Coats-Redfern, Ozawa, and Horowitz-Metzger methods. researchgate.netmdpi.com These models help in determining the activation energy (Ea) of thermal degradation, which for one polymer composite, increased from 125 kJ/mol to 340 kJ/mol with the addition of a crosslinking agent, indicating enhanced thermal stability. mdpi.com
Pyrolysis of esters typically involves the cleavage of the ester linkage. For aliphatic polyesters with a β-hydrogen atom in the diol portion, a cyclic mechanism is a classic pathway for decomposition. dtic.mil Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a common technique used to identify the volatile products formed during thermal degradation.
Studies on related compounds provide insights into the potential degradation products of this compound. For instance, the pyrolysis of ethyl maltol (B134687) ester latent aroma compounds at temperatures of 300°C, 350°C, and 400°C resulted in the formation of a significant amount of ethyl maltol and various aromatic esters. researchgate.net Similarly, the pyrolysis of other pyrrole (B145914) ester flavor precursors has been shown to produce fragrance compounds like 2-methylbutyric acid and 2-methylbutyrate. researchgate.net The thermal degradation of poly(hydroxybutyric acid) yields monomeric, dimeric, and trimeric products through primary processes. osti.gov
During the combustion of similar compounds, the formation of carbon monoxide and other unidentified organic compounds may occur. prodasynth.com
Table 1: Potential Thermal Degradation Products of this compound (Inferred from Related Compounds)
| Precursor Compound | Degradation Temperature | Identified Products |
| Ethyl maltol esters | 300°C, 350°C, 400°C | Ethyl maltol, various aromatic esters |
| Pyrrole ester flavor precursors | Not specified | 2-Methylbutyric acid, 2-methylbutyrate |
| Poly(hydroxybutyric acid) | 350°C | Monomeric, dimeric, and trimeric products |
Kinetic Modeling of Thermal Decomposition Processes
Oxidative Stability Research
The oxidative stability of a compound refers to its resistance to degradation by atmospheric oxygen. While specific studies on the oxidative stability of this compound are limited, information can be gleaned from related compounds and general chemical principles. The presence of double bonds and functional groups in the pyranone ring of the maltyl moiety could make it susceptible to oxidation.
Research on sodium butyrate has shown that it can beneficially affect oxidative stress in the human colon by increasing glutathione (B108866) (GSH) concentrations. nih.gov Butyrate has also been found to enhance mitochondrial function during oxidative stress. nih.gov In the context of food products, the roasting of malt, which produces compounds structurally related to this compound, has a significant impact on the oxidative stability of sweet wort. researchgate.net Lightly roasted malts tend to produce more stable worts with lower radical intensity. researchgate.net However, Maillard reaction products formed during darker roasting can act as pro-oxidants. researchgate.net
The addition of antioxidants is a common strategy to improve the oxidative stability of sensitive compounds. Phenolic compounds, for instance, are known for their ability to mitigate oxidative damage. mdpi.com
Photodegradation Mechanisms
Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation. The chromophoric (light-absorbing) nature of the pyranone ring in this compound suggests a potential for photodegradation. The energy from photons can excite electrons in the molecule, leading to the cleavage of chemical bonds.
Hydrolytic Stability and Enzyme-Mediated Hydrolysis Studies (e.g., Esterase Activity)
Hydrolytic stability refers to a compound's resistance to breakdown by water. The ester linkage in this compound is susceptible to hydrolysis, which would yield maltol and butyric acid. This reaction can be catalyzed by acids, bases, or enzymes. This compound is described as insoluble in water but soluble in ethanol. prodasynth.com
Enzyme-mediated hydrolysis is a significant degradation pathway, particularly in biological systems. Esterases are a class of hydrolase enzymes that catalyze the cleavage of ester bonds. mdpi.commdpi.com This process is crucial in various biological functions, including metabolism and the bioactivation of prodrugs. mdpi.commdpi.com
The activity of esterases is dependent on factors such as pH and the presence of water. researchgate.net Studies on pig liver esterase and Candida rugosa lipase (B570770) have shown that these enzymes can hydrolyze ethyl butyrate even at very low hydration levels. nih.gov The catalytic mechanism of esterases involves the use of a water molecule to break the ester bond. nih.gov The efficiency of this enzymatic hydrolysis can be very high, making it a key consideration in the stability of ester-containing compounds in relevant environments.
Table 2: Summary of Degradation Pathways for this compound
| Degradation Pathway | Key Factors | Potential Products |
| Thermal Degradation | High temperature | Maltol, butyric acid, smaller volatile compounds |
| Oxidative Degradation | Presence of oxygen, pro-oxidants | Oxidized derivatives of maltol and butyric acid |
| Photodegradation | Exposure to UV light | Cleavage products of the pyranone ring and ester chain |
| Hydrolytic Degradation | Water, acids, bases, enzymes (esterases) | Maltol, butyric acid |
Molecular and Theoretical Studies of Maltyl Butyrate
Computational Chemistry Approaches for Electronic Structure and Conformation Analysis
Computational chemistry provides powerful tools for dissecting the molecular properties of compounds like maltyl butyrate (B1204436). Methods based on Density Functional Theory (DFT) are particularly central to modern electronic structure calculations, allowing for the prediction of molecular geometries, energies, and other properties. semanticscholar.orgumn.edu
DFT calculations also elucidate the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's reactivity. For maltol (B134687), HOMO-LUMO energy calculations have been performed to understand its electronic properties and potential for applications in non-linear optics. nih.gov Similar analyses for maltyl butyrate would reveal how the addition of the butyrate group modifies the electronic distribution and energy gap, which can influence its reactivity and interactions.
Table 1: Calculated Relative Energies and Population of Ethyl Maltol Conformers Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations. mdpi.com
| Conformer | Relative Electronic Energy (ΔEel) (kJ mol-1) | Zero-Point Corrected Energy (ΔE0) (kJ mol-1) | Standard Gibbs Energy (ΔG0) (kJ mol-1) | Estimated Gas-Phase Population at RT (%) |
|---|---|---|---|---|
| I | 0.0 | 0.0 | 0.0 | >99.9 |
| II | 21.8 | 18.1 | 21.1 | <0.1 |
Quantum Mechanical Calculations for Reaction Pathway Prediction
Quantum mechanical (QM) methods are indispensable for modeling chemical reactions where covalent bonds are formed or broken. nih.gov Such calculations can map out entire reaction energy profiles, identifying transition states and intermediates to predict the most likely reaction pathways. nih.gov
For this compound, QM calculations could be applied to model its synthesis, typically an esterification reaction between maltol and a butyric acid derivative. More complex reaction mechanisms have been successfully modeled for related pyrone systems. For instance, DFT calculations were used to explore the potential energy surface for the dimerization of maltol-derived oxidopyrylium ylides. nih.gov These calculations revealed that the reaction proceeds through a concerted [5+3] cycloaddition process, in contrast to the stepwise mechanism found for the related allomaltol ylide. nih.gov This demonstrates the power of QM calculations to distinguish between competing reaction pathways based on subtle structural differences.
Furthermore, theoretical studies on the photochemistry of ethyl maltol have shown that UV irradiation can induce a series of rearrangement and fragmentation reactions. mdpi.com QM calculations were essential in identifying the structures of the photoproducts and proposing the underlying reaction mechanisms. mdpi.com Applying these predictive models to this compound could provide valuable insights into its stability under various conditions, such as exposure to heat or light during food processing, by predicting potential degradation pathways.
Molecular Modeling of Intermolecular Interactions
The way a flavor molecule like this compound interacts with its environment, particularly with biological receptors or other food components, is governed by intermolecular forces. dntb.gov.ua Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are used to study these non-covalent interactions. nih.govnih.gov
Molecular docking studies have been performed on the parent molecule, maltol, to investigate its binding to various proteins. In a study of snake venom 5' nucleotidase, maltol was docked into the enzyme's active site, with the analysis revealing that amino acid residues Y65 and T72 were important for the interaction. nih.gov Another study investigated the interaction of maltol with bovine serum albumin (BSA), using a combination of spectroscopic methods and molecular docking. The results indicated that maltol binds to a specific site on the protein (subdomain IIA) primarily through hydrophobic interactions. researchgate.net
Structure-Activity Relationships in this compound Analogs within a Theoretical Framework
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological or chemical activity. researchgate.net Within a theoretical framework, Quantitative Structure-Activity Relationship (QSAR) models use computational descriptors to build predictive equations for activity.
For this compound, SAR can be considered from two perspectives: modifications to the butyrate chain and modifications to the pyranone ring. A study on various butyrate analogues revealed that substitutions on the aliphatic chain significantly impact biological effects like histone deacetylase (HDAC) inhibition. researchgate.net The study found that analogues lacking hydroxyl or amino groups on the butyrate chain retained biological activity, suggesting that the unsubstituted alkyl nature is important. researchgate.net
On the other hand, theoretical studies on maltol derivatives, where the pyranone ring is modified, have shown significant effects on properties like antioxidant activity and metal-chelating ability. DFT calculations on these derivatives helped to rationalize how different substituents alter the electronic structure and, consequently, the reactivity. For instance, the antioxidant properties were evaluated by calculating parameters related to hydrogen atom transfer and single electron transfer mechanisms.
A comprehensive theoretical SAR study of this compound analogs would involve systematically modifying both parts of the molecule in silico. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analog and correlating them with a measured activity (such as receptor binding affinity or sensory perception threshold), a QSAR model could be developed. Such a model would be invaluable for designing novel flavor compounds with enhanced or specific properties, guiding synthetic efforts toward the most promising candidates.
Future Research Directions and Emerging Paradigms in Maltyl Butyrate Chemistry
Development of Sustainable and Green Synthesis Routes for Ester Production
The chemical industry's shift towards environmental stewardship has catalyzed research into green and sustainable synthesis methods for esters. klinegroup.com These approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources, aligning with the principles of green chemistry. sophim.comnumberanalytics.com
Key Research Thrusts:
Biocatalysis: The use of enzymes, particularly lipases and esterases, as catalysts for esterification is a cornerstone of green synthesis. numberanalytics.commdpi.com These biocatalysts operate under mild conditions, exhibit high selectivity, and are biodegradable. sophim.com Research focuses on discovering novel enzymes from various microorganisms and improving their stability and reusability through immobilization techniques. mdpi.comacs.org For instance, studies have demonstrated the successful synthesis of various esters using immobilized lipases, which can be recovered and reused over multiple cycles with minimal loss of activity. acs.org A recombinant esterase, EST5, has shown high specific activity for the synthesis of methyl butyrate (B1204436), indicating the potential for biocatalysts in producing short-chain flavor esters. mdpi.com
Renewable Feedstocks and Solvents: Future syntheses will increasingly rely on renewable starting materials. numberanalytics.com This includes sourcing alcohols and carboxylic acids from biomass. Furthermore, the development of reactions in green solvents, such as bio-based 2-methyltetrahydrofuran (B130290) (2-MeTHF), or in solvent-free systems represents a significant area of research. mdpi.com Solvent-free systems, where a reactant like methyl oleate (B1233923) can also act as the solvent, are particularly attractive for their reduced waste and simplified downstream processing. acs.org
Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasonic-assisted esterification are being explored to accelerate reaction rates and reduce energy consumption compared to conventional heating. numberanalytics.comresearchgate.net Another innovative, catalyst-free approach involves the aerosolization of reactants. This method has shown near-quantitative yields for the synthesis of short-chain esters by leveraging the unique reaction kinetics at the gas-liquid interface of microdroplets, completely eliminating the need for heat or catalysts. digitellinc.com
Atom Economy: Synthesis strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. labmanager.com Direct oxidative esterification, which combines aldehydes and alcohols to form esters in a single step, is an example of an atom-efficient strategy being investigated. bohrium.com
Table 1: Comparison of Green Synthesis Routes for Esters
| Synthesis Route | Key Features | Advantages | Challenges |
|---|---|---|---|
| Enzymatic Catalysis | Uses lipases/esterases; mild conditions (30-50°C). mdpi.com | High selectivity, biodegradable, reduced byproducts. sophim.com | Enzyme cost and stability, potential for inhibition. mdpi.com |
| Solvent-Free Synthesis | Reactants act as the solvent; often uses immobilized catalysts. acs.org | No solvent waste, simplified purification, high reactant concentration. | High viscosity, potential for thermal degradation. |
| Aerosolization | Catalyst-free and heat-free; reaction occurs in microdroplets. digitellinc.com | Extremely fast, high yields, environmentally benign. digitellinc.com | Scalability for industrial production, water sensitivity. digitellinc.com |
| Supercritical Fluids | Uses fluids like CO2 above their critical point as solvents. | Tunable properties, easy separation of products. | High pressure and temperature requirements, high capital cost. researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Ester Design and Optimization
Key Applications:
Reaction Optimization: ML algorithms can build predictive models from experimental data to navigate the complex relationships between variables like temperature, catalyst loading, reactant ratio, and reaction time. beilstein-journals.org These models can then identify the optimal conditions to maximize yield and selectivity with significantly fewer experiments than traditional Design of Experiments (DoE) methods. beilstein-journals.orgbeilstein-journals.org For example, AI has been used to model and optimize the reaction conditions for the enzymatic synthesis of betulinic acid ester. ijcce.ac.ir
Predictive Synthesis: AI models, particularly those based on neural networks and transformer architectures, can predict the most likely products of a chemical reaction and even suggest viable synthetic routes for a target molecule. pharmafeatures.com This capability can be applied to the production of maltyl butyrate to explore alternative and more efficient synthesis pathways.
Catalyst and Molecule Design: ML is being used to design new catalysts and molecules with desired properties. researchgate.net By learning from large databases of chemical structures and their properties, ML models can suggest novel oxime ester photoinitiators with high photosensitivity or design enzymes with active sites tailored for specific reactions, such as breaking ester bonds. fiercebiotech.combakerlab.orgacs.org This approach could be used to design a more efficient catalyst specifically for this compound synthesis.
Green Chemistry Integration: AI tools can incorporate sustainability metrics into the design process. chemcopilot.com For instance, models can predict the toxicity or CO₂ footprint of different synthetic routes, guiding chemists toward greener and safer options. chemcopilot.com
Table 2: Applications of AI/ML in Ester Synthesis
| AI/ML Application | Description | Potential Impact on this compound Synthesis |
|---|---|---|
| Process Optimization | Uses algorithms (e.g., Bayesian optimization, neural networks) to find optimal reaction conditions. beilstein-journals.org | Maximized yield and purity, reduced production time and cost. |
| Retrosynthetic Analysis | Predicts potential synthetic pathways for a target molecule. beilstein-journals.org | Discovery of novel, more efficient, or greener synthesis routes. |
| Catalyst Design | Designs novel catalysts or enzymes with enhanced activity and selectivity. fiercebiotech.combakerlab.org | Development of a highly specific catalyst for the esterification of maltol (B134687). |
Advanced Characterization of this compound in Complex Research Matrices
Understanding the behavior and fate of this compound in complex environments, such as food products or biological systems, requires sophisticated analytical techniques. Future research will depend on advanced characterization methods that offer high sensitivity, selectivity, and the ability to analyze compounds within intricate matrices.
Emerging Characterization Techniques:
Multidimensional Chromatography: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS) provide significantly enhanced separation power compared to conventional GC-MS. This is crucial for resolving trace-level flavor compounds like this compound from hundreds of other volatile and semi-volatile compounds in a natural extract or food product.
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements. This allows for the confident identification of this compound and its potential transformation products by determining their elemental composition, even without a pure reference standard.
Advanced HPLC Methods: While GC is common for volatile esters, High-Performance Liquid Chromatography (HPLC) is also a valuable tool. Modern HPLC methods using sub-2 µm particle columns (UPLC) can offer rapid and highly efficient separations. sielc.com The use of mixed-mode or specialized reverse-phase columns can further improve the retention and separation of polar esters like this compound. sielc.com
Spectroscopic Analysis: While not providing separation, advanced spectroscopic techniques offer detailed structural information. Optical Photothermal Infrared (O-PTIR) spectroscopy can provide infrared spectra on microscopic samples, allowing for the identification of esters and other functional groups in a complex mixture. digitellinc.com
Exploration of Novel Catalytic Systems for Ester Synthesis and Transformation
The catalyst is central to any synthesis, and the development of novel catalytic systems is a primary driver of innovation in ester production. numberanalytics.com Research is moving beyond traditional homogeneous acid catalysts like sulfuric acid toward more sustainable, efficient, and reusable alternatives. mdpi.com
Frontiers in Catalysis:
Heterogeneous Catalysts: Solid acid catalysts, such as sulfated zirconia, zeolites, and functionalized resins (e.g., Dowex H+), are highly sought after because they are easily separated from the reaction mixture, reducing purification costs and allowing for catalyst recycling. nih.govacs.orgacs.org A novel porous organic polymer with dual phosphate (B84403) and sulfonic acid sites has shown exceptional activity for the esterification of levulinic acid, achieving 98% conversion in just 30 minutes. acs.org
Nanocatalysts: Catalysts engineered at the nanoscale offer a high surface-area-to-volume ratio, leading to enhanced catalytic activity. Recent developments include bimetallic oxide clusters, such as Rhodium-Ruthenium (RhRuOx/C) nanoparticles with a diameter of ~1.2 nm. labmanager.com These have demonstrated remarkable efficiency in cross-dehydrogenative coupling reactions to produce aryl esters using molecular oxygen as the sole, benign oxidant. labmanager.com
Ionic Liquids (ILs): Ionic liquids are salts that are liquid at low temperatures and can act as both solvents and catalysts. mdpi.com Their negligible vapor pressure makes them environmentally friendly alternatives to volatile organic solvents. Brønsted acid ionic liquids have been successfully used to catalyze the esterification of various aromatic acids. mdpi.com
Advanced Biocatalysts: Beyond using naturally occurring enzymes, researchers are using AI and protein engineering to design "de novo" enzymes. fiercebiotech.combakerlab.org These computationally designed enzymes can be tailored to catalyze specific reactions, such as the hydrolysis or synthesis of particular ester bonds, with structures and efficiencies not found in nature. fiercebiotech.com
Fundamental Studies on Ester Reactivity and Selectivity
A deeper, fundamental understanding of the reactivity and selectivity of esters is crucial for controlling chemical transformations and designing better synthetic processes. For this compound, this involves studying how its unique structure—a pyranone ring attached to a butyrate chain—influences its chemical behavior. vulcanchem.com
Areas for Fundamental Investigation:
Mechanistic Insights: While the general mechanism of reactions like Fischer-Speier esterification is well-known, detailed mechanistic studies on specific substrates like maltol continue to reveal new insights. researchgate.netmdpi.com Investigating the reaction kinetics and transition states for the formation of this compound with different catalysts can lead to more rational process optimization. researchgate.net
Structural Influence on Reactivity: The electron-withdrawing nature of the 4-oxo group and the electronic influence of the oxygen atom within the pyran ring can affect the electrophilicity of the ester carbonyl carbon. vulcanchem.com Fundamental studies would aim to quantify these electronic effects and understand how they impact the rate of reactions like hydrolysis or transesterification compared to simpler alkyl butyrates.
Selectivity in Transformations: In multifunctional molecules, achieving selectivity is a primary challenge. Research could explore the selective hydrolysis of the ester group in this compound without affecting the pyranone ring, or vice versa, under various catalytic conditions. This knowledge is essential for controlled chemical modifications.
Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions involving this compound. This can provide a molecular-level understanding that is often difficult to obtain through experiments alone.
Q & A
Basic Research Questions
Q. What are the optimal fermentation conditions for enhancing Maltyl butyrate yields in microbial co-cultures?
- Methodological Answer : Utilize a two-phase aeration strategy (e.g., 0.5 vvm initially, followed by 0.1 vvm) and optimize strain ratios (e.g., 1:8 butyrate-to-butanol producers). Maintain pH at 5.8 and monitor glucose conversion rates to assess metabolic efficiency. Batch fermentation with controlled agitation (200 rpm) improves reproducibility .
Q. Which analytical methods are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with internal standards (e.g., deuterated analogs). Validate methods via spike-recovery experiments in microbial lysates or fermentation broths to ensure precision (±5% error margin) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, safety goggles with side shields, and lab coats. Ensure fume hood ventilation for aerosol prevention. Immediate rinsing (15 minutes for eyes/skin) and medical consultation are critical for exposure. Document first-aid procedures per safety data sheets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound production yields across studies?
- Methodological Answer : Perform meta-analyses controlling for variables like inoculum size, substrate purity, and aeration rates. Replicate studies under standardized conditions (e.g., fixed pH 5.8, 200 rpm) to isolate critical factors. Compare theoretical vs. observed yields using metabolic flux analysis .
Q. What genomic strategies enable identification of novel this compound synthesis pathways in microbial communities?
- Methodological Answer : Conduct homology searches against curated databases (e.g., butyryl-CoA:acetate CoA-transferase genes). Combine metagenomic sequencing with pathway-specific PCR to detect uncultured producers. Validate findings via heterologous expression in model organisms (e.g., E. coli) .
Q. How should multi-omics approaches be integrated to optimize this compound biosynthesis?
- Methodological Answer : Pair RNA-seq data (e.g., C. beijerinckii transcriptomes) with LC-MS metabolomics to map rate-limiting steps. Apply machine learning to predict regulatory nodes between gene clusters and metabolite output. Use CRISPR interference to validate candidate genes .
Q. What experimental designs are effective for isolating variables in this compound co-culture systems?
- Methodological Answer : Implement fractional factorial designs to test interactions between pH, temperature, and strain ratios. Use chemostats with independent parameter control to decouple growth phase effects. Monitor real-time metabolite dynamics via inline sensors .
Key Considerations for Methodological Rigor
- Reproducibility : Document strain sources, medium compositions, and equipment calibration in supplementary materials to align with journal guidelines .
- Data Validation : Cross-reference analytical results with isotopic labeling (e.g., ¹³C-glucose tracing) to confirm pathway activity .
- Ethical Reporting : Disclose conflicts (e.g., proprietary strains) and cite primary literature to avoid "inductive fallacy" in generalizing findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
